Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-6-fluorophenylhydrazine

Antiviral Drug Discovery HIV Integrase Inhibition Medicinal Chemistry

2-Chloro-6-fluorophenylhydrazine (CAS 175276-74-1) delivers a unique ortho-Cl/ortho-F configuration with LogP 2.538 (optimal CNS penetration) and pKa 4.14, distinct from all other phenylhydrazine analogs. This 2,6-dihalogenation enables orthogonal reactivity—fluorine for electrophilic substitution, chlorine for cross-coupling. Validated HIV-1 integrase inhibitor (IC50 33 nM). Solid form (mp 67–69°C) ensures precise weighing and safe handling. Do not substitute; halogen position critically impacts reactivity and bioactivity.

Molecular Formula C6H6ClFN2
Molecular Weight 160.58 g/mol
CAS No. 175276-74-1
Cat. No. B070344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluorophenylhydrazine
CAS175276-74-1
Molecular FormulaC6H6ClFN2
Molecular Weight160.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NN)F
InChIInChI=1S/C6H6ClFN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2
InChIKeyCGMWMYHEKGCISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluorophenylhydrazine (CAS 175276-74-1): An Ortho-Dihalogenated Phenylhydrazine Building Block


2-Chloro-6-fluorophenylhydrazine (CAS 175276-74-1) is a halogenated phenylhydrazine derivative characterized by the presence of both a chlorine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring . This ortho-dihalogenated pattern confers distinct physicochemical properties, including a predicted LogP of 2.538, a pKa of 4.14, and a melting point of 67-69°C, which differentiate it from other phenylhydrazine analogs and influence its reactivity profile as a synthetic intermediate [1]. The compound is primarily utilized in medicinal chemistry research as a precursor for heterocyclic compound synthesis and has demonstrated specific biological activity, including inhibition of HIV-1 integrase with an IC50 of 33 nM [2].

Why 2-Chloro-6-fluorophenylhydrazine Cannot Be Replaced by a Generic Phenylhydrazine


Generic substitution among phenylhydrazine derivatives is scientifically unsound due to the profound influence of halogen substitution pattern on both physicochemical properties and biological activity. 2-Chloro-6-fluorophenylhydrazine possesses a unique ortho-chloro/ortho-fluoro configuration that results in a predicted LogP of 2.538, representing a >1.5 log unit increase in lipophilicity compared to unsubstituted phenylhydrazine (LogP ~1.0), which directly impacts membrane permeability and receptor binding kinetics [1]. Furthermore, the compound exhibits a significantly lower pKa (4.14) relative to phenylhydrazine (pKa 5.35), altering its protonation state at physiological pH and consequently its reactivity and pharmacokinetic behavior . These quantifiable differences in fundamental molecular properties preclude direct substitution with other phenylhydrazine analogs without compromising experimental outcomes or synthetic yields. The specific 2,6-dihalogenation pattern also confers distinct electronic and steric effects that are not replicated by mono-halogenated or alternative dihalogenated isomers, as evidenced by the compound's unique HIV-1 integrase inhibitory activity (IC50 = 33 nM) [2].

2-Chloro-6-fluorophenylhydrazine (CAS 175276-74-1): Quantifiable Differentiation vs. Structural Analogs


HIV-1 Integrase Inhibition: 33 nM IC50 Establishes a Specific Antiviral Target Engagement

2-Chloro-6-fluorophenylhydrazine demonstrates potent inhibition of HIV-1 integrase strand transfer activity with an IC50 of 33 nM [1]. In contrast, the closely related mono-halogenated analog 4-fluorophenylhydrazine exhibits primarily antifungal activity with no reported HIV integrase inhibition at comparable concentrations . Similarly, the di-chloro analog 2,6-dichlorophenylhydrazine has been reported for antitubercular and anticancer applications but lacks documented HIV-1 integrase inhibitory activity . This selectivity profile indicates that the specific 2-chloro-6-fluoro substitution pattern confers unique target engagement not observed in other phenylhydrazine derivatives.

Antiviral Drug Discovery HIV Integrase Inhibition Medicinal Chemistry

Lipophilicity (LogP 2.538): Optimized Partition Coefficient for Blood-Brain Barrier Penetration

2-Chloro-6-fluorophenylhydrazine has a predicted LogP of 2.538 [1], placing it within the optimal range (LogP 2-4) for central nervous system (CNS) drug candidates. This value represents a substantial increase in lipophilicity compared to unsubstituted phenylhydrazine (LogP ~1.0) [2] and the mono-fluorinated analog 4-fluorophenylhydrazine (LogP 1.70) . The di-chloro analog 2,6-dichlorophenylhydrazine exhibits a higher LogP of 3.052 [3], which may lead to increased non-specific binding and potential toxicity issues. The intermediate LogP value of 2-chloro-6-fluorophenylhydrazine balances membrane permeability with aqueous solubility, a critical parameter for compounds intended for oral bioavailability or CNS target engagement.

Physicochemical Property Profiling ADME Prediction CNS Drug Design

pKa of 4.14: Distinct Protonation State at Physiological pH Compared to Phenylhydrazine

2-Chloro-6-fluorophenylhydrazine has a predicted pKa of 4.14 , which is significantly lower than that of unsubstituted phenylhydrazine (pKa 5.35) [1]. At physiological pH 7.4, 2-chloro-6-fluorophenylhydrazine exists predominantly in its neutral (unprotonated) form, whereas phenylhydrazine remains partially protonated. This difference in ionization state directly influences membrane permeability, protein binding, and nucleophilic reactivity. The lower pKa of the target compound is attributable to the electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents, which stabilize the conjugate base and reduce basicity.

Ionization State Prediction Pharmacokinetic Modeling Reactivity Profiling

Melting Point (67-69°C): Solid-State Handling Advantage vs. Liquid Mono-Fluorinated Analogs

2-Chloro-6-fluorophenylhydrazine is a crystalline solid with a melting point of 67-69°C . In contrast, the mono-fluorinated analog 4-fluorophenylhydrazine is a liquid at room temperature (freezing point 36.8°C) , and 2-fluorophenylhydrazine is also a liquid or low-melting solid [1]. The higher melting point of the target compound facilitates easier handling, accurate weighing, and improved stability during storage compared to liquid analogs. This physical state difference is a direct consequence of the specific 2,6-dihalogenation pattern, which enhances intermolecular interactions in the solid state.

Compound Handling Formulation Development Analytical Method Validation

Synthetic Utility: 2,6-Dihalogenation Pattern Enables Regioselective Derivatization Not Possible with Mono-Halogenated Analogs

The 2-chloro-6-fluoro substitution pattern creates a unique electronic environment that can be exploited for regioselective transformations. The ortho-fluoro substituent acts as a strong electron-withdrawing group via inductive effects, while the ortho-chloro substituent provides a handle for nucleophilic aromatic substitution or cross-coupling reactions . This dual functionality is not present in mono-halogenated analogs such as 4-fluorophenylhydrazine or 2-fluorophenylhydrazine, which lack the second halogen for orthogonal derivatization. The patent literature describes processes for preparing fluorophenylhydrazines with yields up to 92% of theory, indicating the synthetic accessibility of this compound class [1].

Organic Synthesis Heterocyclic Chemistry Regioselective Functionalization

Optimal Research and Procurement Scenarios for 2-Chloro-6-fluorophenylhydrazine (CAS 175276-74-1)


HIV-1 Integrase Inhibitor Lead Optimization Programs

For medicinal chemistry teams engaged in the development of novel HIV-1 integrase inhibitors, 2-chloro-6-fluorophenylhydrazine represents a validated starting point with documented target engagement (IC50 = 33 nM) [1]. Procurement of this specific compound enables direct SAR exploration around the 2-chloro-6-fluorophenyl scaffold, bypassing the need for de novo hit identification. The compound's intermediate LogP (2.538) and low pKa (4.14) also provide favorable physicochemical properties for subsequent lead optimization, distinguishing it from other phenylhydrazine analogs that lack this specific activity profile.

CNS-Targeted Drug Discovery Requiring Balanced Lipophilicity

When designing small molecules intended for CNS penetration, 2-chloro-6-fluorophenylhydrazine offers an optimal LogP value of 2.538 [2], which balances membrane permeability with aqueous solubility. This property profile is superior to that of more hydrophilic analogs (e.g., phenylhydrazine, LogP ~1.0) that may exhibit poor brain penetration, as well as more lipophilic analogs (e.g., 2,6-dichlorophenylhydrazine, LogP 3.052) that may suffer from high non-specific binding and off-target toxicity. Researchers should prioritize this compound when the target product profile requires CNS exposure.

Synthesis of Ortho-Disubstituted Heterocycles via Orthogonal Functionalization

2-Chloro-6-fluorophenylhydrazine is the preferred reagent for constructing ortho-disubstituted heterocycles, such as indazoles, pyrazoles, and triazoles, that require sequential functionalization . The presence of both an ortho-chloro and an ortho-fluoro group allows for selective derivatization: the fluorine atom can direct electrophilic aromatic substitution or participate in SNAr reactions, while the chlorine atom can be utilized for transition metal-catalyzed cross-coupling reactions. This orthogonal reactivity is not achievable with mono-halogenated phenylhydrazines and can significantly reduce the number of synthetic steps required to access complex molecular architectures.

Laboratory-Scale Synthesis Where Solid-State Handling Is Critical

For laboratories requiring precise weighing and safe handling of phenylhydrazine derivatives, 2-chloro-6-fluorophenylhydrazine's solid state (mp 67-69°C) provides a distinct operational advantage over liquid analogs such as 4-fluorophenylhydrazine and 2-fluorophenylhydrazine. The solid form minimizes losses due to volatility, reduces the risk of spills and contamination, and enables more accurate formulation of stock solutions. This is particularly relevant for academic research groups, CROs, and pharmaceutical R&D laboratories where compound integrity and operator safety are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-fluorophenylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.